molecular formula C14H8F3N3O B2574939 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 339104-49-3

4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2574939
CAS No.: 339104-49-3
M. Wt: 291.233
InChI Key: PHNYBXHKSKPPFA-UHFFFAOYSA-N
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Description

4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a 2-(trifluoromethyl)phenyl substituent. The oxadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, contributing to its electronic stability and bioisosteric properties. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance, while the pyridine ring improves aqueous solubility compared to purely aromatic linkers like benzene .

Properties

IUPAC Name

3-pyridin-4-yl-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)11-4-2-1-3-10(11)13-19-12(20-21-13)9-5-7-18-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNYBXHKSKPPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326666
Record name 3-pyridin-4-yl-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339104-49-3
Record name 3-pyridin-4-yl-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the cyclo-condensation of appropriate precursors. One common method involves the reaction of 2-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine with structurally related oxadiazole-pyridine derivatives, highlighting key differences in substituents, physicochemical properties, and biological relevance:

Compound Substituents Molecular Weight Key Features Biological Relevance References
4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine -CF₃ at phenyl, pyridine linker ~307.23 Enhanced lipophilicity (-CF₃), improved solubility (pyridine) HDAC/COMT inhibitor scaffold
4-(5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl)pyridine Octyl-biphenyl substituent, pyridine linker 411.55 High lipophilicity (long alkyl chain), potential for membrane interaction Not explicitly stated; likely for material science
2-[5-(2,5-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2,5-Difluorophenyl substituent, pyridine linker ~289.24 Electron-withdrawing fluorine atoms; moderate lipophilicity Unspecified; fluorinated analogs often in CNS drugs
4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine Triazole and dimethoxyphenyl groups, pyridine linker ~456.43 Increased steric bulk; methoxy groups enhance solubility Likely kinase inhibitors (triazole motif)
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 2-Methoxyphenyl substituent, pyridine linker ~267.27 Methoxy improves solubility; reduced lipophilicity vs. -CF₃ Akt pathway inhibitors
4-[5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol Bromopyridine substituent, phenolic -OH group 318.13 Bromine adds steric bulk; -OH enhances hydrogen bonding Unspecified; bromine common in covalent inhibitors

Key Structural and Functional Comparisons

Linker Effects :

  • Pyridine vs. Phenyl Linkers : Pyridine linkers (as in the target compound) improve aqueous solubility compared to phenyl analogs like 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (). This is critical for bioavailability in drug design .
  • 1,4-Phenyl Linkers : Compounds with 1,4-phenyl linkers (e.g., HDAC inhibitors in ) exhibit higher HDAC4/5 affinity but reduced solubility, highlighting a trade-off between target engagement and pharmacokinetics .

Substituent Effects: Trifluoromethyl (-CF₃): The -CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) and metabolic stability compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents .

Biological Activity: HDAC Inhibition: The target compound’s structural analogs with 1,4-phenyl linkers () show nanomolar HDAC4/5 inhibition, suggesting that the pyridine linker may retain activity while improving solubility .

Biological Activity

The compound 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a derivative of oxadiazole and pyridine, which has garnered attention due to its potential biological activities. The incorporation of the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For example, studies have shown that related oxadiazole derivatives demonstrate activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Antitumor Activity

There is emerging evidence suggesting that 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. The specific pathways affected include those related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of several derivatives of oxadiazole on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent antitumor activity (Table 1).
    CompoundCell LineIC50 (µM)
    4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridineMCF-75.4
    4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridineA5496.8
  • Antimicrobial Studies :
    • Another investigation focused on the antimicrobial properties of similar oxadiazole derivatives. The compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli75

The biological activity of 4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cell survival in pathogens.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Q & A

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer : Use orthogonal assays (e.g., SPR binding vs. cellular activity) to validate target engagement. Assess compound stability in biological matrices (e.g., plasma protein binding, metabolic clearance) to explain discrepancies. For example, rapid hepatic metabolism may reduce in vivo efficacy despite strong in vitro activity .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins. Ab initio calculations (e.g., HF/6-31G*) optimize ligand geometry and electronic properties. Compare with structurally similar inhibitors (e.g., flufenoxadiazam) to identify critical substituents for SAR studies .

Q. What are key considerations for in vivo evaluation of this compound’s pharmacokinetics?

  • Methodological Answer : Conduct bioavailability studies in rodent models using LC-MS/MS for quantification. Monitor metabolites via stable isotope labeling. Adjust formulations (e.g., PEGylation) to improve solubility and half-life. Cross-validate results with microdialysis to assess tissue penetration .

Q. How can structural modifications mitigate common synthetic impurities?

  • Methodological Answer : Replace labile intermediates (e.g., chloromethyl derivatives) with stable precursors to prevent hydrolysis. Introduce protecting groups (e.g., tert-butyloxycarbonyl) during multi-step syntheses. Use scavenger resins to trap unreacted reagents .

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